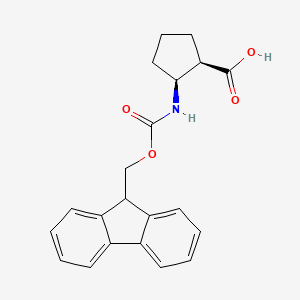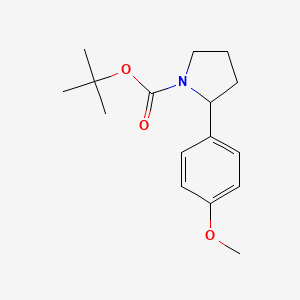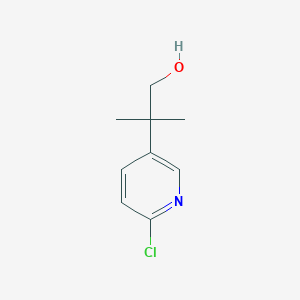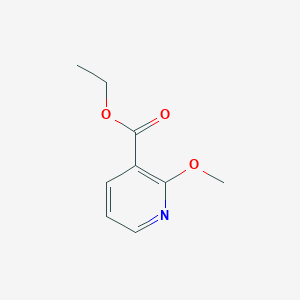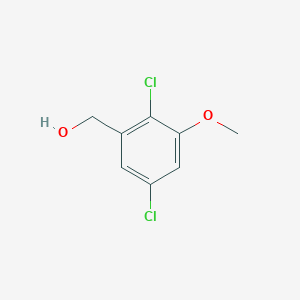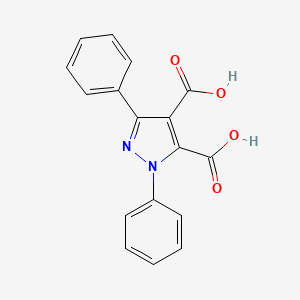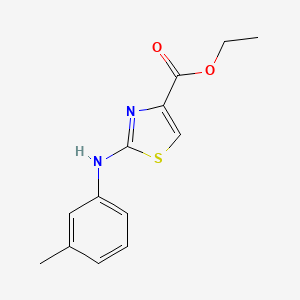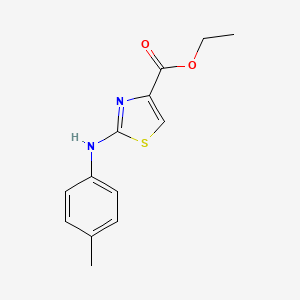
2-methyl-N-(pyridin-4-ylmethyl)aniline
Übersicht
Beschreibung
2-methyl-N-(pyridin-4-ylmethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the second carbon of the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline
Wirkmechanismus
Target of Action
The primary target of 2-methyl-N-(pyridin-4-ylmethyl)aniline is the kinase insert domain receptor (KDR) , also known as vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with KDR, inhibiting its activity .
Biochemical Pathways
By inhibiting KDR, this compound disrupts the VEGF signaling pathway, which plays a key role in angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to tumors and potentially inhibiting their growth .
Result of Action
The inhibition of KDR by this compound can lead to a decrease in angiogenesis, potentially limiting the growth and spread of tumors . This makes the compound a potential candidate for the development of new anticancer agents .
Biochemische Analyse
Biochemical Properties
This compound interacts with enzymes such as tyrosine kinases, inhibiting their activity and thereby affecting downstream signaling pathways . It also binds to proteins involved in angiogenesis, making it a potential candidate for anti-cancer therapies .
Cellular Effects
2-Methyl-N-(pyridin-4-ylmethyl)aniline influences various cellular processes, including cell proliferation, migration, and apoptosis. It affects cell signaling pathways such as the VEGF signaling pathway, leading to reduced angiogenesis and tumor growth . Additionally, this compound can alter gene expression related to cell cycle regulation and apoptosis, impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of tyrosine kinases, inhibiting their phosphorylation activity . This inhibition prevents the activation of downstream signaling molecules, leading to decreased cell proliferation and angiogenesis. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of angiogenesis and tumor growth, with minimal adverse effects on normal cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It accumulates in tissues with high vascularization, such as tumors, due to its interactions with VEGF receptors . This selective accumulation enhances its therapeutic potential while minimizing effects on normal tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It is directed to these compartments by targeting signals and post-translational modifications. In the nucleus, it interacts with transcription factors and other nuclear proteins, influencing gene expression and cellular responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 2-methylaniline with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase insert domain receptor (KDR) inhibitor, which is relevant in cancer research.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-(pyridin-4-ylmethyl)aniline can be compared with other aniline derivatives, such as:
N-(pyridin-4-ylmethyl)aniline: Lacks the methyl group on the benzene ring, which may affect its reactivity and binding affinity.
2-methyl-N-(pyridin-2-ylmethyl)aniline: The position of the pyridinyl group can influence the compound’s chemical properties and biological activity.
N-(pyridin-3-ylmethyl)aniline: The different position of the pyridinyl group can lead to variations in the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXBRRFJAPAMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)

